molecular formula C13H25NO3 B1382021 tert-Butyl 4-(hydroxymethyl)-4-methylazepane-1-carboxylate CAS No. 1784330-66-0

tert-Butyl 4-(hydroxymethyl)-4-methylazepane-1-carboxylate

Cat. No.: B1382021
CAS No.: 1784330-66-0
M. Wt: 243.34 g/mol
InChI Key: SOZHSJRQGGNDRX-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate” is a solid substance with a molecular weight of 215.29 .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . For example, the molecule of “tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .


Physical And Chemical Properties Analysis

The compound “tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate” is a solid substance with a molecular weight of 215.29 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Rho-Kinase Inhibitor Intermediates

    The compound has been utilized in the practical synthesis of related chemical structures, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, an intermediate in the production of the Rho-kinase inhibitor K-115. This synthesis demonstrates the compound's utility in creating chiral molecular structures essential for pharmaceutical applications (Gomi et al., 2012).

  • Enantioselective Synthesis

    It has been used in the enantioselective synthesis of structurally complex compounds. An example is the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a vital intermediate for potent CCR2 antagonists (Campbell et al., 2009).

  • Crystal Structure Analysis

    Its structural analogs have been analyzed using X-ray crystallography, revealing distinct molecular configurations and hydrogen bonding patterns, which are crucial for understanding molecular interactions and stability (Kolter et al., 1996).

Pharmaceutical Intermediate Synthesis

  • Scalable Route for Enantiomerically Pure Derivatives

    A scalable synthesis method for enantiomerically pure derivatives, including tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, has been developed. This method is significant for producing large quantities of specific enantiomers for pharmaceutical purposes (Maton et al., 2010).

  • Metabolic Studies

    Metabolic studies of related compounds, such as 3,5-di-tert.-butyl-4-hydroxytoluene, have been conducted to understand their biotransformation and excretion in both rats and humans. These studies are essential for evaluating the safety and efficacy of related pharmaceutical compounds (Daniel et al., 1968).

  • Synthesis of Biologically Active Compounds

    It has been used in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in the preparation of biologically active compounds like crizotinib (Kong et al., 2016).

  • Preparation of Chiral Compounds

    The compound has been used in the preparation of enantiomerically pure (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate through chiral supercritical fluid chromatography. This highlights its role in producing specific chiral compounds for therapeutic applications (Carry et al., 2013).

Safety and Hazards

The compound “tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate” has a GHS07 signal word of “Warning” with hazard statements H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-4-methylazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-8-5-6-13(4,10-15)7-9-14/h15H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZHSJRQGGNDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(CC1)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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